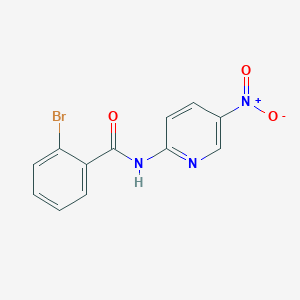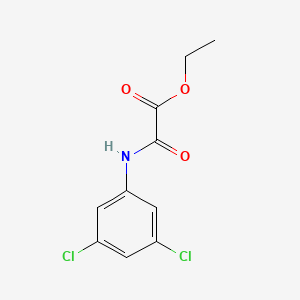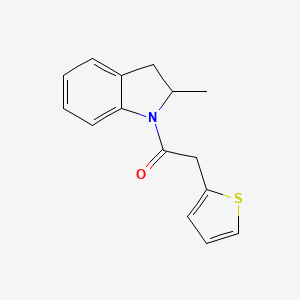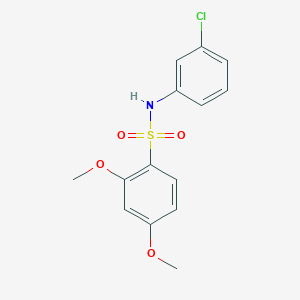![molecular formula C15H19N5O3S B10969107 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B10969107.png)
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE is a complex organic compound featuring a thienyl and pyrazolyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The starting materials often include 4,5-dimethyl-2-thiophenecarboxylic acid and 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde. The synthesis may proceed through the formation of intermediate compounds such as esters or amides, followed by coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Indole derivatives
Uniqueness
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of thienyl and pyrazolyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H19N5O3S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N'-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]oxamide |
InChI |
InChI=1S/C15H19N5O3S/c1-7-9(3)24-15(11(7)12(16)21)19-14(23)13(22)17-5-10-6-18-20(4)8(10)2/h6H,5H2,1-4H3,(H2,16,21)(H,17,22)(H,19,23) |
InChI-Schlüssel |
RNBAYHWSOSKECP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(=O)NCC2=C(N(N=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B10969030.png)
![3-[(2-methylbenzyl)sulfanyl]-5-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10969033.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10969041.png)
![2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B10969048.png)

![2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10969064.png)
![2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969067.png)


![N-(benzyloxy)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B10969089.png)

![N,N,4-trimethyl-2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B10969104.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B10969106.png)

